What is N,N'-Bis(2,4-dinitrophenyl)-L-cysteine
What is N,N'-Bis(2,4-dinitrophenyl)-L-cysteine
Technical Guide: N,N'-Bis(2,4-dinitrophenyl)-L-Cystine & N,S-Bis(2,4-dinitrophenyl)-L-Cysteine
Executive Summary & Chemical Identity
N,N'-Bis(2,4-dinitrophenyl)-L-cystine (often abbreviated as di-DNP-cystine ) and its monomeric analogue N,S-Bis(2,4-dinitrophenyl)-L-cysteine represent a critical class of dinitrophenyl (DNP) derivatives used in protein chemistry, immunology, and chromatographic standardization.
While the nomenclature in the field often conflates the two, precise distinction is required for experimental success:
-
N,N'-Bis-DNP-L-Cystine: The oxidized disulfide dimer. Both
-amino groups are derivatized with DNP. The disulfide bond remains intact. -
N,S-Bis-DNP-L-Cysteine: The monomeric cysteine. Both the
-amino group and the thiol (sulfhydryl) group are derivatized with DNP.
This guide focuses on the synthesis, characterization, and application of these molecules, specifically their role as precursors for Mono-N-DNP-L-cysteine and as hapten-carriers in immunological assays.
Chemical Properties Table
| Property | N,N'-Bis(2,4-dinitrophenyl)-L-cystine | N,S-Bis(2,4-dinitrophenyl)-L-cysteine |
| CAS Number | 1655-62-5 (Generic DNP-Cys often maps here) | 1655-62-5 (Specific N,S form) |
| Molecular Formula | ||
| Molecular Weight | ~572.48 g/mol | ~453.34 g/mol |
| Appearance | Yellow crystalline solid | Yellow amorphous solid |
| Solubility | Soluble in acetone, ethyl acetate, alkaline pH | Soluble in organic solvents; low water solubility |
| Absorption ( | ~360 nm (DNP chromophore) | ~360 nm |
| Primary Utility | Precursor for N-DNP-Cysteine; Redox probe | Characterization of Cys residues; Immunogen |
Synthesis & Reaction Mechanism
The synthesis of these derivatives relies on Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene, FDNB). The reaction conditions dictate whether the product is the N,N'-bis (dimer) or N,S-bis (monomer).
Mechanism of Action
FDNB undergoes nucleophilic aromatic substitution (
-
Amine Reactivity: At pH 8.0–9.0, the
-amino group is unprotonated and attacks the FDNB, displacing fluoride. -
Thiol Reactivity: The thiol group of cysteine is highly nucleophilic. If free (reduced cysteine), it reacts rapidly with FDNB to form the S-DNP bond.
-
Selectivity Control: To obtain the N,N'-Bis-DNP-Cystine , one must start with Cystine (oxidized disulfide). Since the thiols are locked in a disulfide bridge, they cannot react, forcing substitution solely on the nitrogens.
Visualized Synthesis Pathway
Caption: Synthesis pathways distinguishing N,N'-Bis (dimer) from N,S-Bis (monomer) derivatives using FDNB.
Experimental Protocol: Synthesis of N,N'-Bis(2,4-dinitrophenyl)-L-cystine
This protocol is designed to selectively label the amino groups while preserving the disulfide bond, creating a precursor that can later be reduced to generate pure N-DNP-L-cysteine (a vital thiol-specific probe).
Reagents:
-
L-Cystine (High purity)
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium Bicarbonate (
) -
Ethanol (Absolute)
-
Hydrochloric Acid (1N HCl)
Step-by-Step Methodology:
-
Solubilization: Dissolve 5.0 g of L-Cystine in 100 mL of 1N
. The alkaline pH is critical to deprotonate the amino groups ( ). -
Reagent Addition: Prepare a solution of 10 mL FDNB in 100 mL ethanol. Add this slowly to the stirring cystine solution.
-
Note: The solution will turn bright yellow immediately due to the formation of the DNP-amine bond.
-
-
Reaction: Stir vigorously at room temperature (25°C) for 2–4 hours. Monitor pH and maintain >8.0 by adding small aliquots of NaOH if necessary.
-
Causality: If pH drops below 8, amine reactivity decreases, leading to incomplete substitution.
-
-
Precipitation: Acidify the mixture carefully with 1N HCl until pH reaches ~1.0.
-
Observation: The N,N'-Bis-DNP-cystine is insoluble in acid and will precipitate as a yellow solid.
-
-
Purification: Filter the precipitate. Wash with water to remove excess salts and unreacted FDNB. Recrystallize from acetone-water or acetic acid.
Validation Check:
-
Melting Point: The product should melt/decompose at characteristic range (check specific literature value, typically >200°C).
-
TLC: Run on silica gel (Butanol:Acetic Acid:Water). A single yellow spot indicates purity.
Applications in Research & Drug Development
A. Immunology: Hapten-Carrier Conjugates
The DNP group is a potent hapten (a small molecule that elicits an immune response only when attached to a large carrier).
-
Mechanism: N,N'-Bis-DNP-cystine can be coupled to proteins (like BSA or KLH) via carbodiimide chemistry (targeting the carboxyl groups).
-
Utility: Used to generate anti-DNP antibodies, which serve as model systems for studying antibody affinity and cross-reactivity.
B. Protein Chemistry: Thiol Protection Studies
N,S-Bis-DNP-cysteine serves as a model for "irreversible" thiol blocking.
-
The S-DNP bond is stable under acidic conditions but can be cleaved by thiols (thiolysis) in basic conditions.
-
Protocol: Researchers use the N,S-derivative to test the efficacy of reducing agents (DTT, TCEP) in cleaving aromatic thioethers.
C. Chromatographic Standards
Due to the strong UV-Vis absorption of the DNP group (
References
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Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. Link
-
Porter, R. R. (1957). "The isolation and properties of a fragment of bovine-serum albumin which retains the ability to combine with rabbit antiserum." Biochemical Journal, 66(4), 677. Link
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Shaltiel, S., et al. (1967). "Thiolysis of some dinitrophenyl derivatives of amino acids." Biochemistry, 6(3), 814-820. Link
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PubChem Compound Summary. (2024). "S-(2,4-Dinitrophenyl)-L-cysteine."[1][2][3] National Center for Biotechnology Information. Link
